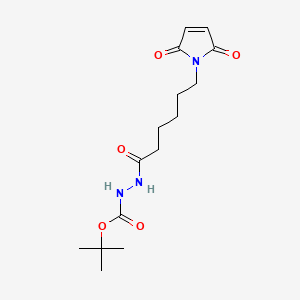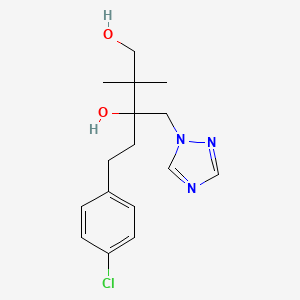
Trichloräthylphosphat Cyclohexylamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloroethyl Phosphate Cyclohexylamine is a chemical compound that combines the properties of trichloroethyl phosphate and cyclohexylamine. Trichloroethyl phosphate is known for its use as a flame retardant, plasticizer, and viscosity regulator in various polymers, while cyclohexylamine is an organic compound used in the production of herbicides, antioxidants, and vulcanization accelerators.
Wissenschaftliche Forschungsanwendungen
Trichloroethyl Phosphate Cyclohexylamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trichloroethyl Phosphate Cyclohexylamine involves the reaction of trichloroethyl phosphate with cyclohexylamine under controlled conditions. The reaction typically takes place in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The process requires careful monitoring to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods
Industrial production of Trichloroethyl Phosphate Cyclohexylamine follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Trichloroethyl Phosphate Cyclohexylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines and phosphates.
Substitution: The chlorine atoms in trichloroethyl phosphate can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide and ammonia are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphates, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of Trichloroethyl Phosphate Cyclohexylamine involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to changes in cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-chloroethyl) phosphate: A flame retardant and plasticizer with similar properties.
Cyclohexylamine: An organic compound used in the production of herbicides and antioxidants.
Tris(2,3-dibromopropyl) phosphate: Another flame retardant with different halogen atoms.
Uniqueness
Trichloroethyl Phosphate Cyclohexylamine is unique due to its combined properties of flame retardancy and amine functionality. This combination allows it to be used in a broader range of applications compared to its individual components.
Eigenschaften
CAS-Nummer |
17331-54-3 |
|---|---|
Molekularformel |
C8H17Cl3NO4P |
Molekulargewicht |
328.6 g/mol |
IUPAC-Name |
cyclohexanamine;2,2,2-trichloroethyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13N.C2H4Cl3O4P/c7-6-4-2-1-3-5-6;3-2(4,5)1-9-10(6,7)8/h6H,1-5,7H2;1H2,(H2,6,7,8) |
InChI-Schlüssel |
YRNOQGAVYPJDDM-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N.C(C(Cl)(Cl)Cl)OP(=O)(O)O |
Kanonische SMILES |
C1CCC(CC1)N.C(C(Cl)(Cl)Cl)OP(=O)(O)O |
Synonyme |
2,2,2-Trichloro-ethanol Dihydrogen Phosphate Compd. With Cyclohexylamine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-{5-[3-(Dodecane-1-sulfonyl)-2-methylpropanamido]-2-methoxyphenyl}-4,4-dimethyl-3-oxopentanamide](/img/structure/B570266.png)
![2,6-Dimethyl-3,4,5,8-tetrahydroimidazo[4,5-f]benzimidazole](/img/structure/B570269.png)



